2-(Trifluoromethoxy)phenol CAS number 32858-93-8 properties
2-(Trifluoromethoxy)phenol CAS number 32858-93-8 properties
An In-depth Technical Guide to 2-(Trifluoromethoxy)phenol (CAS 32858-93-8)
Introduction
2-(Trifluoromethoxy)phenol, identified by the CAS number 32858-93-8, is a fluorinated aromatic compound of significant interest in various fields of chemical synthesis. Also known by its synonym, 2-Hydroxyphenyl trifluoromethyl ether, its molecular structure is characterized by a phenol ring substituted with a trifluoromethoxy group (-OCF₃) at the ortho position.[1][2][3][4] This unique combination of a hydroxyl group and a potent electron-withdrawing trifluoromethoxy group imparts distinctive chemical properties, making it a highly versatile intermediate.[1][5]
The presence of the -OCF₃ group enhances the metabolic stability and lipophilicity of molecules into which it is incorporated, attributes that are highly desirable in drug discovery.[1][5] Consequently, 2-(Trifluoromethoxy)phenol serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1][5] This guide provides a comprehensive overview of its properties, reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 2-(Trifluoromethoxy)phenol are fundamental to its handling and application in synthesis.
Core Properties
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 32858-93-8 | [1][3][6] |
| Molecular Formula | C₇H₅F₃O₂ | [1][2] |
| Molecular Weight | 178.11 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid or off-white solid | [1][2][6] |
| Melting Point | 40 - 45 °C | [1][6] |
| Boiling Point | 69 - 71 °C at 60 mmHg | [1][4][6] |
| Density | 1.332 - 1.37 g/cm³ | [1][4][6] |
| Refractive Index (n20D) | 1.44 - 1.443 | [1][4] |
| pKa | 8.22 ± 0.30 (Predicted) | [4] |
| Purity | ≥ 96% (GC) | [1][2] |
Structural Identifiers
Caption: Molecular Structure of 2-(Trifluoromethoxy)phenol.
| Identifier | String | Source(s) |
| SMILES | Oc1ccccc1OC(F)(F)F | [2][7] |
| InChI | 1S/C7H5F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | [2][7] |
| InChI Key | GQWMNVOVQZIPJC-UHFFFAOYSA-N | [3][7] |
Reactivity and Synthetic Profile
The reactivity of 2-(Trifluoromethoxy)phenol is governed by the interplay between the phenolic hydroxyl group (-OH) and the ortho-positioned trifluoromethoxy group (-OCF₃).
Influence of Substituents
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing primarily through a powerful inductive effect (-I), which increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates the formation of the corresponding phenoxide ion, a key nucleophile in reactions like Williamson ether synthesis.[8]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, its directing influence is modulated by the deactivating effect of the -OCF₃ group. The hydroxyl group is also the site for derivatization reactions such as etherification and esterification.
Representative Synthetic Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general procedure for the alkylation of the phenolic hydroxyl group, a common transformation leveraging the compound's acidity.
Objective: To synthesize an alkyl ether derivative of 2-(Trifluoromethoxy)phenol.
Materials:
-
2-(Trifluoromethoxy)phenol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 2-(Trifluoromethoxy)phenol (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.[8]
Caption: Workflow for Williamson Ether Synthesis.
Applications in Research and Development
2-(Trifluoromethoxy)phenol is a valuable intermediate with diverse applications stemming from the unique properties conferred by the trifluoromethoxy group.[1]
-
Pharmaceutical Development: It is a key intermediate in synthesizing biologically active molecules.[1] The -OCF₃ group can enhance drug efficacy by improving metabolic stability and binding affinity to biological targets.[1][5] It is particularly utilized in the development of novel anti-inflammatory and analgesic drugs.[1]
-
Agricultural Chemicals: The compound is used in the formulation of next-generation herbicides, insecticides, and fungicides.[1][5] Fluorinated agrochemicals often exhibit greater potency and environmental stability.[5]
-
Material Science: When incorporated into polymers, the trifluoromethoxy group can significantly improve thermal stability and chemical resistance.[1] This makes its derivatives valuable for producing high-performance polymers and advanced coatings.
-
Analytical Chemistry: It can be used as a reagent in various analytical techniques for the detection and quantification of other chemical compounds.[1]
Safety and Handling
Proper handling of 2-(Trifluoromethoxy)phenol is crucial due to its potential hazards. The following information is compiled from available safety data sheets.
| Safety Aspect | Details | Source(s) |
| Signal Word | Danger / Warning | [4][7] |
| Hazard Class | Acute Toxicity (Oral), Skin Sensitization, Eye Irritation, Aquatic Hazard | [7] |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [4][7] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |
| Storage Conditions | Store at room temperature in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere. | [1][4][9] |
| Dangerous Goods Mark | Xi (Irritant), T (Toxic) | [4][6] |
Conclusion
2-(Trifluoromethoxy)phenol is a pivotal chemical building block whose value is derived from the strategic placement of a trifluoromethoxy group on a phenol ring. This substitution pattern provides a unique combination of reactivity and physicochemical properties that are expertly leveraged in the pharmaceutical, agrochemical, and material science industries. Its ability to enhance molecular stability and bioactivity ensures its continued relevance in cutting-edge research and the development of novel chemical entities.[1] A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in the laboratory and beyond.
References
-
Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2777299 - PubChem. [Link]
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